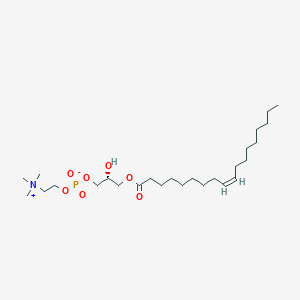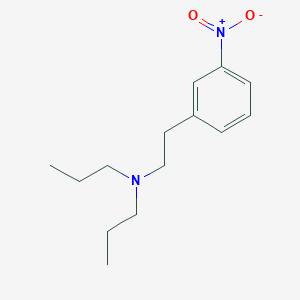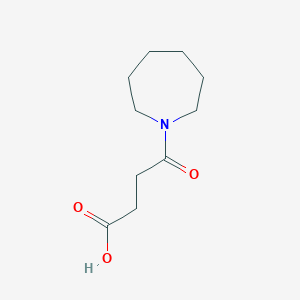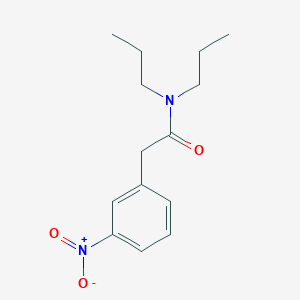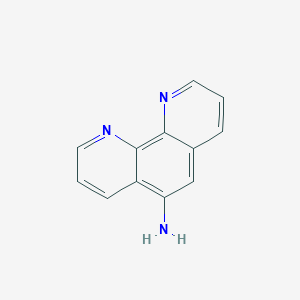
(4-octylphenyl)boronic Acid
Overview
Description
“(4-Octylphenyl)boronic Acid” is a chemical compound with the CAS Number: 133997-05-4. Its molecular weight is 234.15 and its linear formula is C14H23BO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The InChI code for (4-Octylphenyl)boronic Acid is 1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Boronic acids, including (4-Octylphenyl)boronic Acid, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Physical And Chemical Properties Analysis
The physical form of (4-Octylphenyl)boronic Acid is solid . It has a molecular weight of 234.142 Da and a mono-isotopic mass of 234.179108 Da .
Scientific Research Applications
Biosensors
Boronic acids, including (4-Octylphenyl)boronic Acid, have been used in the development of biosensors . They can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .
Molecular Recognition
Boronic acids are used in molecular recognition . They are an important component of biosensors for the detection of biological-related substances, such as amino acids, nucleosides, glycans, proteins, antibodies, nucleic acids, exosomes, and cells .
Cell Imaging
Boronic acids, including (4-Octylphenyl)boronic Acid, have been used in cell imaging . They are used as synthetic receptors for the specific recognition and detection of cis-diol-containing species, which is crucial in cell imaging .
Enzyme Inhibition
Boronic acids are used in enzyme inhibition . They interfere with the functioning of enzymes, thereby inhibiting their activity.
Signaling Pathways
Boronic acids are used to interfere in signaling pathways . They can disrupt the normal functioning of these pathways, leading to changes in cell behavior.
Cell Delivery Systems
Boronic acids are used in cell delivery systems . They can be used to deliver drugs or other substances to cells.
Mechanism of Action
Target of Action
The primary target of (4-Octylphenyl)boronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-Octylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The (4-Octylphenyl)boronic Acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the properties of boronic acids can be tailored for application under specific sm coupling conditions .
Result of Action
The result of the action of (4-Octylphenyl)boronic Acid is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
Action Environment
The action of (4-Octylphenyl)boronic Acid is influenced by environmental factors. For instance, certain boronic acids, including (4-Octylphenyl)boronic Acid, are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
properties
IUPAC Name |
(4-octylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDAABRKOWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400718 | |
| Record name | 4-octylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-octylphenyl)boronic Acid | |
CAS RN |
133997-05-4 | |
| Record name | 4-octylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


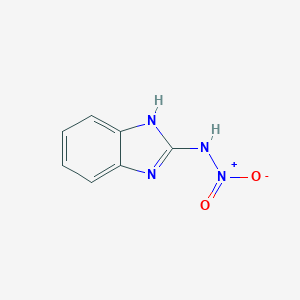
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

